molecular formula C3H6Cl4Si B1580857 3-Chloropropyltrichlorosilane CAS No. 2550-06-3

3-Chloropropyltrichlorosilane

Cat. No.: B1580857
CAS No.: 2550-06-3
M. Wt: 212 g/mol
InChI Key: OOXSLJBUMMHDKW-UHFFFAOYSA-N
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Description

3-Chloropropyltrichlorosilane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in the production of various silane coupling agents. These agents are crucial in enhancing the adhesion between organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropyltrichlorosilane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is catalyzed by transition metals such as platinum, rhodium, or palladium. The reaction conditions often involve the use of chloroplatinic acid as a catalyst, which facilitates the addition of the silicon-hydrogen bond to the carbon-carbon double bond in allyl chloride .

Industrial Production Methods: In industrial settings, the production of trichloro(3-chloropropyl)silane involves the reaction of trichlorosilane with chloropropene in the presence of a platinum catalyst. The reaction is carried out at room temperature, and the product is obtained with a yield of approximately 70-76% .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of trichloro(3-chloropropyl)silane involves its ability to form strong bonds with both organic and inorganic materials. This is achieved through the formation of siloxane bonds (Si-O-Si) when it reacts with hydroxyl groups on surfaces. The compound’s reactivity is largely due to the presence of the trichlorosilyl group, which can undergo hydrolysis and condensation reactions to form stable siloxane linkages .

Comparison with Similar Compounds

Properties

IUPAC Name

trichloro(3-chloropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXSLJBUMMHDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027492
Record name Trichloro(3-chloropropyl)silane
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Molecular Weight

212.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2550-06-3
Record name (3-Chloropropyl)trichlorosilane
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Record name Trichloro(3-chloropropyl)silane
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Record name Trichloro(3-chloropropyl)silane
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Record name Silane, trichloro(3-chloropropyl)-
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Record name Trichloro(3-chloropropyl)silane
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Record name Trichloro(3-chloropropyl)silane
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Record name TRICHLORO(3-CHLOROPROPYL)SILANE
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Synthesis routes and methods I

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 10.2 g (0.075 mol) of Cl3SiH, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 33° C., causing an exothermic reaction to 47° C. in 7 min. VPC analysis 14 min. later showed a complete reaction. Vacuum distillation yielded 60.4% Cl3SiCH2CH2CH2Cl and 8.6% Me2SiClCH2CH2CH2Cl. This example shows that Me2SiHCl is an effective promoter for the reaction of Cl3SiH with allyl chloride at the equimolar level.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
60.4%
Yield
8.6%

Synthesis routes and methods II

Procedure details

A mixture of 15.306 grams of allyl chloride, 27.09 gram of trichlorosilane and 0.04 grams of [SG]--S--Pt sufficient to provide 1×10-5 mm Pt/SiH was stirred at 23° C. under a nitrogen atmosphere. The mixture was heated to 60° C. for 16 hours. The mixture was allowed to cool to ambient temperatures and was diluted with 50 ml of hexane and filtered. The filtrate was concentrated on a rotary evaporator to give 33 grams of a clear, colorless oil. Based on method of preparation, NMR and VPC analysis there was obtained about a 92% yield of γ-chloropropyltrichlorosilane and about an 8% yield of n-propyltrichlorosilane.
Quantity
15.306 g
Type
reactant
Reaction Step One
Quantity
27.09 g
Type
reactant
Reaction Step One
[Compound]
Name
[SG]--S-
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of allytrichlorosilane (bp; 117-8° C., yield; 49%), 0.12 g of propyltrichlorosilane (bp; 123-5° C., yield; 5%), and 0.24 g of (3-chloropropyl)trichlorosilane (bp; 181-2° C., yield; 8%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the same apparatus and procedure as Example 1 above, 0.44 g (1.50 mmol) of tetrabutylphosphonium chloride, 0.85 g (7.5 mmol) of 1,3-dichloropropane, and 10.16 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.68 g of 1,3-bis(trichlorosilyl)propane (yield; 72%) and 0.22 g of (3-chloropropyl)trichlorosilane (yield; 14%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloropropyltrichlorosilane
Reactant of Route 2
3-Chloropropyltrichlorosilane
Reactant of Route 3
3-Chloropropyltrichlorosilane
Reactant of Route 4
3-Chloropropyltrichlorosilane
Reactant of Route 5
3-Chloropropyltrichlorosilane
Reactant of Route 6
Reactant of Route 6
3-Chloropropyltrichlorosilane

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